Thalidomide-5'-O-C2-OH

Description

Historical Context of Thalidomide (B1683933) in Chemical Biology Research

The story of thalidomide is one of scientific rediscovery and redemption. Initially introduced as a sedative, its devastating teratogenic effects led to its withdrawal from the market. nih.govplos.org However, subsequent research unveiled its potent immunomodulatory and anti-cancer properties, leading to its repurposing for treating conditions like multiple myeloma. nih.govrsc.orgnih.gov

The turning point in thalidomide's scientific narrative came with the identification of its primary molecular target: Cereblon (CRBN). nih.govplos.orgrsc.orgbohrium.com Cereblon is a substrate receptor component of the Cullin-RING ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govrsc.org This discovery was monumental, as it explained how thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects. nih.govrsc.org These compounds act as "molecular glues," inducing the degradation of specific proteins, or "neosubstrates," that are not normally targeted by the CRBN complex. rsc.orgresearchgate.net This newfound understanding of thalidomide as a ligand for an E3 ligase paved the way for its use in a more deliberate and engineered approach to protein degradation. nih.govresearchgate.net

Principles of Targeted Protein Degradation (TPD) Technology

Targeted protein degradation is a revolutionary therapeutic modality that aims to eliminate pathogenic proteins rather than just inhibiting their function. nih.govmdpi.com This approach offers several advantages over traditional inhibitors, including the potential to target proteins previously considered "undruggable." mdpi.comwikipedia.org

PROTACs are heterobifunctional molecules at the forefront of TPD. wikipedia.orgnih.govnih.gov They are designed with two distinct domains connected by a chemical linker. wikipedia.orgnih.govnih.gov One domain binds to a protein of interest (POI), the protein targeted for degradation, while the other domain recruits an E3 ubiquitin ligase. wikipedia.orgnih.govnih.gov By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin, a small regulatory protein, to the POI. wikipedia.orgchemenu.com This ubiquitination acts as a molecular tag, marking the POI for destruction by the proteasome, the cell's protein disposal system. wikipedia.orgnih.gov A key feature of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules. wikipedia.orgacs.org

The human genome encodes over 600 different E3 ubiquitin ligases, each with specificity for certain substrate proteins. chemenu.com This diversity presents a vast landscape for the development of highly selective PROTACs. chemenu.com By choosing a specific E3 ligase to recruit, researchers can potentially control which tissues or cellular compartments are affected, as E3 ligase expression can vary between different cell types. chemenu.com To date, a limited number of E3 ligases, including CRBN, von Hippel-Lindau (VHL), and mouse double minute 2 homolog (MDM2), have been successfully exploited for PROTAC design. nih.govnih.govnih.gov The discovery of small molecule ligands for these E3 ligases has been a critical breakthrough in the field, enabling the creation of cell-permeable and drug-like PROTACs. nih.gov

Positioning of Thalidomide-5'-O-C2-OH within Advanced PROTAC Architectures

The development of effective PROTACs relies on the modular assembly of three key components: a POI ligand, a linker, and an E3 ligase ligand. The thalidomide scaffold has become a popular choice for the E3 ligase-recruiting component due to its well-characterized interaction with CRBN. acs.orgresearchgate.net

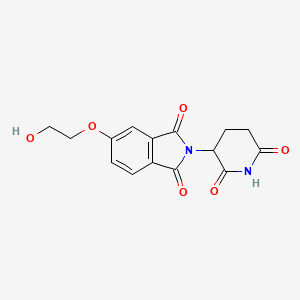

This compound is a specifically modified derivative of thalidomide designed for incorporation into PROTACs. It serves as a pre-functionalized building block, consisting of the CRBN-binding thalidomide core attached to a short linker terminating in a hydroxyl group (-OH). This hydroxyl group provides a convenient attachment point for coupling to a linker, which is then connected to a ligand for the target protein. medchemexpress.comtenovapharma.com The "5-O" designation indicates that the linker is attached at the 5-position of the thalidomide molecule through an oxygen atom. The "C2" refers to a two-carbon chain in the linker.

The strategic placement of the linker on the thalidomide molecule is crucial. Studies have shown that the point of attachment can significantly influence the stability of the resulting PROTAC and its ability to induce the degradation of neosubstrates. nih.gov The design of this compound and similar conjugates aims to optimize the formation of a stable and productive ternary complex between the POI, the PROTAC, and the CRBN E3 ligase, leading to efficient and selective degradation of the target protein.

Interactive Data Tables

Table 1: Key Chemical Compounds

| Compound Name | Role in TPD |

| Thalidomide | Parent compound for CRBN ligands |

| Lenalidomide (B1683929) | Immunomodulatory drug (IMiD), CRBN ligand |

| Pomalidomide | Immunomodulatory drug (IMiD), CRBN ligand |

| This compound | CRBN ligand-linker conjugate for PROTAC synthesis |

| Thalidomide-5-COOH | Thalidomide-based CRBN ligand with a carboxylic acid linker attachment point. chemsrc.com |

| Thalidomide-5-O-CH2-COOH | E3 Ligase Ligand-Linker Conjugate with a carboxymethyl ether linker. medchemexpress.com |

| Thalidomide-5-CH2-NH2 | Thalidomide-based CRBN ligand with an aminoethyl linker attachment point. medchemexpress.com |

| 5-hydroxythalidomide | A metabolite of thalidomide that binds to CRBN and is implicated in its teratogenic effects. researchgate.netnih.gov |

Table 2: Core Concepts in Targeted Protein Degradation

| Concept | Description |

| Targeted Protein Degradation (TPD) | A therapeutic strategy that utilizes cellular machinery to selectively eliminate disease-causing proteins. nih.govmdpi.com |

| Proteolysis-Targeting Chimera (PROTAC) | A heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase together to induce protein degradation. wikipedia.orgnih.govnih.gov |

| E3 Ubiquitin Ligase | An enzyme that facilitates the transfer of ubiquitin to a substrate protein, marking it for degradation. chemenu.combohrium.com |

| Cereblon (CRBN) | A substrate receptor of the CRL4 E3 ubiquitin ligase complex and the primary target of thalidomide. nih.govrsc.org |

| Protein of Interest (POI) | The specific protein targeted for degradation by a PROTAC. nih.gov |

| Ubiquitin-Proteasome System (UPS) | The cellular machinery responsible for the degradation of ubiquitinated proteins. nih.govchemenu.com |

| Neosubstrate | A protein whose degradation is induced by a molecular glue degrader, such as thalidomide, but is not a natural substrate of the E3 ligase. rsc.orgresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O6 |

|---|---|

Molecular Weight |

318.28 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-(2-hydroxyethoxy)isoindole-1,3-dione |

InChI |

InChI=1S/C15H14N2O6/c18-5-6-23-8-1-2-9-10(7-8)15(22)17(14(9)21)11-3-4-12(19)16-13(11)20/h1-2,7,11,18H,3-6H2,(H,16,19,20) |

InChI Key |

IFKUZQMKWUMLCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thalidomide 5 O C2 Oh and Analogous Conjugates

Strategic Design of Thalidomide (B1683933) Core Functionalization for Linker Attachment

The design of thalidomide conjugates necessitates a strategic approach to functionalize the core structure in a way that allows for the stable attachment of a linker. The point of attachment is crucial as it can influence the biological activity and physicochemical properties of the final molecule.

Regioselective Modification at the 5' Position of the Glutarimide (B196013) Ring

The glutarimide ring of thalidomide presents several potential sites for modification. encyclopedia.pubwjbphs.com However, for the development of many targeted protein degraders and other conjugates, the 5'-position of the glutarimide ring has been identified as a prime location for linker attachment. nih.govnih.gov This position offers a site for introducing functionality without drastically altering the core pharmacophore responsible for binding to its primary target, the cereblon (CRBN) protein. nih.govnih.gov

Metabolically, thalidomide can undergo hydroxylation at the 5-position of the phthalimido ring and the 5'-position of the glutarimide ring. nih.govnih.govresearchgate.net The formation of 5'-hydroxythalidomide provides a natural handle for further chemical modification. researchgate.netnih.govembopress.orgnih.gov Synthetic strategies often aim to replicate this metabolic transformation to produce 5'-hydroxythalidomide as a key intermediate. researchgate.net The regioselectivity of this modification is critical to ensure that the linker is positioned correctly to facilitate the desired interactions of the final conjugate.

Linker Chemistry for Two-Carbon (C2) Chain Integration

The linker itself is a critical component of the conjugate, influencing its solubility, cell permeability, and the spatial orientation of the attached moieties. For Thalidomide-5'-O-C2-OH, a short, two-carbon (C2) chain is integrated, connected via an ether linkage.

Ether (–O–) Linkage Formation at the 5' Position

An ether linkage is a common and relatively stable bond used in linker chemistry. The formation of an ether bond at the 5'-position of thalidomide typically involves the reaction of 5'-hydroxythalidomide with a suitable two-carbon electrophile. nih.gov One common method is the Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then undergoes nucleophilic substitution with a haloalkane, such as 2-bromoethanol.

Modified Mitsunobu conditions have also been elegantly employed for the direct functionalization of the phenolic-like hydroxyl group of hydroxy-thalidomide, overcoming challenges of competing N-alkylation of the glutarimide moiety. scholaris.ca

Terminal Hydroxyl (–OH) Group Incorporation for Further Conjugation

The presence of a terminal hydroxyl (–OH) group on the C2 linker is a key feature of this compound. This hydroxyl group serves as a versatile chemical handle for subsequent conjugation reactions. It can be further derivatized to attach a wide variety of molecules, including proteins of interest for proteolysis-targeting chimeras (PROTACs), fluorescent dyes for imaging studies, or other pharmacophores to create bifunctional molecules. medchemexpress.com The incorporation of this terminal hydroxyl group is typically achieved by using a reagent that contains a protected hydroxyl group during the linker attachment step, followed by a deprotection step. For instance, using 2-(tert-butyldimethylsilyloxy)ethyl bromide followed by deprotection with a fluoride (B91410) source would yield the desired terminal alcohol.

Synthetic Routes to this compound Building Blocks

The synthesis of this compound is not a trivial one-step process but involves carefully planned multi-step organic synthesis.

Multistep Organic Synthesis Approaches

A common starting point for the synthesis of thalidomide itself is the reaction of phthalic anhydride (B1165640) with L-glutamine or L-glutamic acid. google.comsci-hub.sewikipedia.org For instance, L-glutamine can be reacted with N-carbethoxyphthalimide to produce N-phthaloyl-L-glutamine, which is then cyclized using a reagent like carbonyldiimidazole to form the thalidomide ring. encyclopedia.pub

Once thalidomide is obtained, the next crucial step is the introduction of the hydroxyl group at the 5'-position of the glutarimide ring. This can be achieved through various methods, including enzymatic hydroxylation or chemical oxidation. researchgate.net

With 5'-hydroxythalidomide in hand, the final step is the attachment of the C2 linker. As mentioned previously, this is typically accomplished via a Williamson ether synthesis or a Mitsunobu reaction with a protected 2-carbon alcohol, followed by deprotection to reveal the terminal hydroxyl group. nih.gov The choice of reagents and reaction conditions at each step is critical to ensure high yields and purity of the final this compound building block. acs.org

Table 1: Key Synthetic Intermediates and Reagents

| Compound/Reagent | Role in Synthesis |

| Phthalic Anhydride | Starting material for the phthalimide (B116566) ring |

| L-Glutamine | Starting material for the glutarimide ring |

| N-Carbethoxyphthalimide | Phthaloylating agent for L-glutamine |

| Carbonyldiimidazole | Cyclizing agent to form the glutarimide ring |

| 5'-Hydroxythalidomide | Key intermediate with a handle for linker attachment |

| 2-Bromoethanol | C2 linker source with a terminal hydroxyl group |

| Sodium Hydride | Base for deprotonation in Williamson ether synthesis |

| Diethyl Azodicarboxylate (DEAD) | Reagent in Mitsunobu reaction |

| Triphenylphosphine | Reagent in Mitsunobu reaction |

| 2-(tert-Butyldimethylsilyloxy)ethyl bromide | Protected C2 linker source |

| Tetrabutylammonium Fluoride (TBAF) | Deprotecting agent for silyl (B83357) ethers |

Protecting Group Strategies for Selective Derivativatization

The selective derivatization of thalidomide and its analogs is a critical aspect of synthesizing advanced molecules like Proteolysis-Targeting Chimeras (PROTACs). Protecting group chemistry plays a pivotal role in this process, ensuring that specific functional groups are masked while others are modified. This allows for the precise introduction of linkers and other moieties at desired positions, which is essential for the biological activity of the final compound.

Another important position for derivatization is the phthalimide ring system. nih.gov Modifications at this site can influence the binding affinity of the molecule to its target proteins. For instance, the introduction of a fluoro group at the 5-position of the phthalimide ring has been shown to be a useful handle for further functionalization without significantly affecting the binding to cereblon (CRBN), an E3 ubiquitin ligase. tocris.comrndsystems.com

The choice of protecting groups must be compatible with the reagents and conditions used for linker attachment. For example, if a linker is to be attached via an amide bond formation, the protecting groups on the thalidomide core must be stable to the coupling agents and basic conditions often employed in such reactions. Conversely, the deprotection of the chosen groups should be achievable without cleaving the newly formed linker or other sensitive functionalities within the molecule.

Advanced Synthetic Analogs and Libraries

The development of advanced synthetic analogs of thalidomide has been a major focus in the field of medicinal chemistry, largely driven by the desire to create more potent and selective therapeutic agents. nih.govnih.gov A significant area of this research is the synthesis of libraries of thalidomide-based molecules for use in PROTACs. nih.govrsc.org PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as CRBN. frontiersin.orgnih.govnih.gov

The synthesis of these advanced analogs often involves multi-step sequences that allow for the systematic variation of different parts of the molecule. This can include modifications to the thalidomide core, the linker, and the target-binding ligand. Solid-phase synthesis has emerged as a powerful tool for the rapid generation of PROTAC libraries, enabling the efficient exploration of structure-activity relationships. rsc.org

Preparation of Related Thalidomide-Based E3 Ligase Ligands (e.g., 5'-fluoro, 5-O-C2-NH2)

The preparation of functionalized thalidomide derivatives that can serve as E3 ligase ligands is a key step in the synthesis of PROTACs. These derivatives are designed to have a reactive handle that allows for the attachment of a linker, which in turn is connected to a ligand for the protein of interest.

5'-fluoro-thalidomide:

The synthesis of 5'-fluoro-thalidomide provides a precursor with a fluoro group on the phthalimide ring. tocris.commedkoo.commedchemexpress.com This fluoro-substituted analog serves as a valuable building block for PROTACs, as the fluorine atom can be displaced by a nucleophilic linker. The synthesis typically starts from a commercially available fluorinated phthalic anhydride, which is then reacted with glutamine or a protected glutamine derivative to form the glutarimide ring. google.comsci-hub.se The presence of the fluoro group at a position that does not significantly interfere with CRBN binding makes it an attractive point for linker attachment. tocris.com

Thalidomide-5'-O-C2-NH2:

Thalidomide-5'-O-C2-NH2 is another important E3 ligase ligand that incorporates a short amino-terminated linker at the 5-position of the phthalimide ring. medchemexpress.com This derivative is prepared by first introducing a hydroxyl group at the 5-position (Thalidomide-5-OH), which can then be alkylated with a protected amino-alcohol, followed by deprotection to reveal the terminal amine. medchemexpress.com This amine group can then be readily coupled with a carboxylic acid-functionalized linker attached to the target protein ligand. Similar analogs with varying linker lengths, such as Thalidomide-5-O-C12-NH2, have also been synthesized to optimize the distance and orientation between the E3 ligase and the target protein. medchemexpress.com

The following table summarizes key thalidomide-based E3 ligase ligands and their characteristics:

| Compound Name | Functional Group for Linker Attachment | Common Synthetic Precursor | Reference |

| 5'-fluoro-thalidomide | Fluoro | 4-Fluorophthalic anhydride | tocris.commedkoo.commedchemexpress.com |

| Thalidomide-5'-O-C2-NH2 | Primary Amine | Thalidomide-5-OH | medchemexpress.com |

| Thalidomide-5-OH | Hydroxyl | 5-Hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | medchemexpress.com |

| Thalidomide-5-O-C12-NH2 | Primary Amine | Thalidomide-5-OH | medchemexpress.com |

Molecular Engagement and Cereblon Recruitment by Thalidomide 5 O C2 Oh Conjugates

Interaction Dynamics with Cereblon (CRBN) E3 Ubiquitin Ligase

The interaction between thalidomide (B1683933) derivatives and CRBN is a cornerstone of their biological activity. nih.govnih.gov CRBN functions as the substrate receptor within the CRL4^CRBN^ E3 ubiquitin ligase complex, which also includes Damaged DNA-Binding Protein 1 (DDB1), Cullin 4 (CUL4), and RING-Box Protein 1 (RBX1). nih.govnih.gov The binding of thalidomide and its analogs to CRBN can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins that would not typically be recognized by the complex. cellgs.comnih.govnih.gov

Binding Site Analysis within the CRBN-DDB1-CUL4-RBX1 Complex

Structural studies have revealed that thalidomide and its derivatives bind to CRBN within a specific pocket. nih.govresearchgate.net The glutarimide (B196013) moiety of the thalidomide molecule is crucial for this interaction, inserting into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net This pocket is notably formed by three tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN), creating what is often referred to as the "tri-tryptophan pocket" or "aromatic cage". nih.govresearchgate.netresearchgate.net

The binding is further stabilized by hydrogen bonds formed between the glutarimide ring of the ligand and the backbone of CRBN residues. researchgate.netyoutube.com Specifically, the imide group of the glutarimide ring forms critical hydrogen bonds with the backbone amide and carbonyl groups of residues within the binding pocket. researchgate.net The phthalimide (B116566) portion of the thalidomide molecule is generally solvent-exposed, providing a convenient point for the attachment of a linker to create PROTACs without significantly disrupting the binding to CRBN. researchgate.net The interaction with DDB1 helps to correctly orient the CRBN protein, allowing for the effective presentation of the bound ligand and the recruitment of target proteins. nih.govresearchgate.net

Ligand-Induced Ternary Complex Formation

The primary mechanism of action for PROTACs involving Thalidomide-5'-O-C2-OH is the formation of a ternary complex, which consists of the PROTAC molecule, the CRBN E3 ligase, and the target protein of interest (POI). nih.govnih.govmedchemexpress.com This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the proteasome. nih.gov

Cooperative Binding Mechanisms in Protein-PROTAC-E3 Ligase Systems

The formation of the ternary complex is often a cooperative process. Cooperativity, in this context, refers to the phenomenon where the binding of the PROTAC to one protein partner (either CRBN or the POI) enhances its affinity for the other. This positive cooperativity is a critical factor in the efficacy of many PROTACs. The linker connecting the CRBN ligand (this compound) and the POI ligand plays a crucial role in establishing favorable protein-protein interactions within the ternary complex, thereby stabilizing the entire assembly. The nature and length of the linker can significantly impact the geometry of the ternary complex and, consequently, the efficiency of ubiquitination.

Structural Insights into Cereblon-Thalidomide-Conjugate Interactions

High-resolution structural studies, primarily X-ray crystallography, have provided invaluable insights into the binding of thalidomide and its derivatives to CRBN. nih.govresearchgate.netnih.govresearchgate.net These studies have elucidated the key molecular interactions and the conformational changes that occur upon ligand binding.

Conformational Changes Induced by Ligand Binding

The binding of a thalidomide conjugate to CRBN can induce subtle but significant conformational changes in both the ligand and the protein. Upon binding, the glutarimide ring of the ligand often adopts a more relaxed conformation compared to its unbound state. nih.govresearchgate.net In turn, the binding pocket of CRBN can also undergo slight adjustments to accommodate the ligand snugly. These conformational changes are critical for creating a composite binding surface that is recognized by the neosubstrate (the target protein). The solvent-exposed part of the thalidomide conjugate, including the linker and the POI-binding moiety, effectively extends the surface of CRBN, creating a novel interface for protein-protein interactions.

Stereochemical Considerations and Enantiomeric Purity in CRBN Binding

Thalidomide is a chiral molecule, existing as two enantiomers, (S)- and (R)-thalidomide. nih.govbohrium.com These enantiomers are known to interconvert under physiological conditions. researchgate.net Crucially, studies have demonstrated that the two enantiomers exhibit different binding affinities for CRBN and can induce different biological effects. nih.govresearchgate.netbohrium.com

Biochemical and structural analyses have shown that the (S)-enantiomer of thalidomide generally exhibits a stronger binding affinity to CRBN, approximately 10-fold higher than the (R)-enantiomer. nih.govresearchgate.net Crystal structures reveal that while both enantiomers occupy the same tri-tryptophan pocket, the (S)-enantiomer fits more favorably, adopting a more relaxed conformation. nih.govresearchgate.net The glutarimide ring of the bound (S)-enantiomer displays a more stable conformation within the pocket, leading to a more stable interaction. researchgate.net This stereospecificity underscores the importance of enantiomeric purity when designing and synthesizing thalidomide-based PROTACs to ensure optimal engagement with CRBN and subsequent degradation of the target protein. researchgate.netnih.gov

Interactive Data Table: Key Interacting Residues in Thalidomide-CRBN Binding

| Interacting Residue (Human CRBN) | Type of Interaction | Role in Binding |

| Trp380 | Hydrophobic, Hydrogen Bond | Forms part of the tri-tryptophan pocket, hydrogen bonds with the glutarimide moiety. researchgate.net |

| Trp386 | Hydrophobic | Contributes to the hydrophobic pocket accommodating the glutarimide ring. researchgate.net |

| Trp400 | Hydrophobic | Forms part of the tri-tryptophan pocket. researchgate.net |

| His380 | Hydrogen Bond | Forms hydrogen bonds with the glutarimide moiety. researchgate.net |

Interactive Data Table: Enantiomer-Specific Binding to CRBN

| Enantiomer | Relative Binding Affinity to CRBN | Conformation in Binding Pocket |

| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer nih.govresearchgate.net | More relaxed and stable conformation. nih.govresearchgate.net |

| (R)-thalidomide | Weaker than (S)-enantiomer nih.govresearchgate.net | More strained conformation. bohrium.com |

Quantitative Assessment of Binding Affinity

The interaction between a ligand, such as a thalidomide derivative, and its protein target is a critical determinant of its biological activity. For thalidomide and its analogs, the primary target is the protein Cereblon (CRBN). nih.gov This binding event is the initial step in a cascade that leads to the recruitment of other proteins and subsequent biological effects. nih.gov The strength of this interaction is quantified to understand the potency and specificity of the compound.

The equilibrium dissociation constant (Kd) is a fundamental measure of the binding affinity between a ligand and a protein. It represents the concentration of the ligand at which half of the protein binding sites are occupied at equilibrium. A lower Kd value signifies a stronger binding affinity.

For thalidomide itself, the binding affinity to CRBN has been reported to be approximately 250 nM. medchemexpress.com It has also been established that the (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity to CRBN, approximately 6- to 10-fold greater than the (R)-enantiomer. nih.gov This stereospecificity is a crucial factor in the biological activity of thalidomide derivatives. nih.gov

While no specific Kd values for "this compound" are available in the reviewed literature, its binding affinity to CRBN would be determined using similar established techniques such as Isothermal Titration Calorimetry (ITC) or surface plasmon resonance (SPR). These methods directly measure the heat changes or the change in refractive index upon binding, respectively, allowing for the calculation of the Kd.

Table 1: Illustrative Equilibrium Dissociation Constants (Kd) of Thalidomide Analogs with Cereblon (CRBN)

| Compound | Kd (nM) | Assay Method | Reference |

| Thalidomide | ~250 | Not Specified | medchemexpress.com |

| (S)-Thalidomide | ~180 | ITC | bohrium.com |

| (R)-Thalidomide | ~1900 | ITC | bohrium.com |

| Lenalidomide (B1683929) | 640 | ITC | nih.gov |

| Pomalidomide | 50 - 510 | Not Specified | nih.gov |

Note: This table is for illustrative purposes and is based on data for thalidomide and its well-studied analogs. Specific data for "this compound" is not available.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to confirm that a compound interacts with its intended target within a complex cellular environment. sci-hub.sefrontiersin.org The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. sci-hub.se When a ligand binds to its target protein, the protein's melting temperature (the temperature at which it denatures and aggregates) typically increases. sci-hub.se

To perform a CETSA experiment, intact cells are treated with the compound of interest and then heated to various temperatures. nih.gov Following heating, the cells are lysed, and the aggregated proteins are separated from the soluble proteins by centrifugation. nih.gov The amount of the target protein remaining in the soluble fraction is then quantified, often by Western blotting or mass spectrometry. sci-hub.sefrontiersin.org An increase in the amount of soluble target protein at higher temperatures in the presence of the compound, compared to a control, indicates target engagement. nih.gov

While no specific CETSA data for "this compound" has been reported, this method would be invaluable for confirming its interaction with CRBN in living cells. The results would be presented as a "melting curve," showing the fraction of soluble protein as a function of temperature.

Table 2: Illustrative CETSA Data Representation

| Temperature (°C) | % Soluble CRBN (Control) | % Soluble CRBN (with this compound) |

| 37 | 100 | 100 |

| 45 | 95 | 98 |

| 50 | 80 | 90 |

| 55 | 50 | 75 |

| 60 | 20 | 50 |

| 65 | 5 | 25 |

Note: This table is a hypothetical representation of CETSA results to illustrate the principle of the assay. Actual data for "this compound" is not available.

Cellular and Biochemical Mechanisms of Targeted Protein Degradation Initiated by Thalidomide 5 O C2 Oh Protacs

Ubiquitination Cascade and Proteasomal Degradation Pathway Modulation

The engagement of Thalidomide-5'-O-C2-OH with CRBN triggers a cascade of enzymatic reactions that culminates in the destruction of the target protein. This modulation of the native ubiquitin-proteasome system (UPS) is central to the PROTAC's mechanism of action. pharmasalmanac.comresearchgate.net

The core of the degradation process begins with the formation of a ternary complex, consisting of the PROTAC molecule, the CRBN E3 ligase, and the target protein (POI). frontiersin.org The this compound moiety specifically docks into a hydrophobic pocket of CRBN, which is part of the larger CRL4^CRBN^ E3 ligase complex composed of CRBN, DNA damage-binding protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins-1 (RBX1). rsc.orgnih.gov

Once the ternary complex is formed, the E3 ligase is brought into close proximity with the POI. This proximity allows the ligase to function as a scaffold, facilitating the transfer of ubiquitin—a small regulatory protein—from an E2 conjugating enzyme to specific lysine (B10760008) residues on the surface of the target protein. nih.gov This process occurs repeatedly, creating a polyubiquitin (B1169507) chain on the POI. nih.gov This chain acts as a molecular flag, marking the protein for destruction. slas.org Thalidomide (B1683933) and its derivatives, by binding to CRBN, alter its substrate specificity, inducing the recruitment of proteins not normally targeted by the ligase. nih.govresearchgate.net

| Component | Function | Reference |

|---|---|---|

| Cereblon (CRBN) | Substrate receptor; binds directly to the thalidomide moiety of the PROTAC. | nih.govrcsb.org |

| Cullin 4 (CUL4A/B) | Scaffold protein that forms the core of the E3 ligase complex. | rsc.org |

| DNA Damage-Binding Protein 1 (DDB1) | Linker protein that connects CRBN to the CUL4 scaffold. | rsc.orgnih.gov |

| Regulator of Cullins-1 (RBX1/ROC1) | RING-box protein that recruits the ubiquitin-charged E2 conjugating enzyme. | nih.gov |

The polyubiquitinated target protein is subsequently recognized by the 26S proteasome, a large, multi-catalytic protease complex responsible for degrading unneeded or damaged proteins. frontiersin.orgslas.org The proteasome captures the tagged protein, removes the ubiquitin chain for recycling, and then unfolds and proteolytically degrades the substrate into small peptides. pharmasalmanac.comnih.gov A key feature of this mechanism is its catalytic nature; after inducing degradation, the PROTAC molecule, including the this compound component, is released and can engage another target protein and E3 ligase, enabling the degradation of multiple protein molecules. frontiersin.orgpharmasalmanac.com

Neosubstrate Recognition and Degradation Specificity

While the primary goal of a PROTAC is to degrade a specific POI, the use of a thalidomide-based ligand introduces an additional layer of complexity. Thalidomide and its analogs are known as "molecular glues" because they can independently induce the degradation of a set of endogenous proteins, referred to as neosubstrates. nih.govnih.gov Therefore, a PROTAC utilizing this compound may degrade not only the intended POI but also these canonical neosubstrates.

The lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are among the most well-characterized neosubstrates of the CRL4^CRBN^ complex when modulated by thalidomide-based compounds. nih.govresearchgate.net The binding of the thalidomide core to CRBN creates a new binding surface that is recognized by a degron motif present in IKZF1 and IKZF3. rcsb.orgpnas.org This leads to their ubiquitination and subsequent proteasomal degradation. nih.govresearchgate.net This degradation is responsible for the anti-myeloma and immunomodulatory effects of drugs like lenalidomide (B1683929) and pomalidomide. nih.govresearchgate.net PROTACs built with a thalidomide-based ligand can also induce degradation of IKZF1 and IKZF3, which can be a desired therapeutic effect or a potential off-target activity depending on the clinical context. nih.gov

Other critical neosubstrates degraded by the thalidomide-CRBN complex include the developmental transcription factors SALL4 (Sal-like protein 4) and PLZF (Promyelocytic leukemia zinc finger). nih.govnih.gov The degradation of SALL4 is strongly linked to the teratogenic effects observed with thalidomide, as heterozygous loss-of-function mutations in the SALL4 gene cause syndromes that phenocopy thalidomide-induced birth defects. nih.govelifesciences.orgnih.gov Similarly, the degradation of PLZF has also been implicated in thalidomide-induced teratogenicity. nih.govnih.gov For a PROTAC employing this compound, the potential for unintended degradation of SALL4 and PLZF is a critical consideration. oup.com

| Neosubstrate | Protein Family/Function | Associated Effect | Reference |

|---|---|---|---|

| IKZF1 (Ikaros) | Zinc Finger Transcription Factor | Anti-myeloma, Immunomodulation | nih.govnih.gov |

| IKZF3 (Aiolos) | Zinc Finger Transcription Factor | Anti-myeloma, Immunomodulation | nih.govnih.gov |

| SALL4 | Zinc Finger Transcription Factor | Teratogenicity | nih.govnih.gov |

| PLZF | Zinc Finger Transcription Factor | Teratogenicity | nih.govnih.gov |

| GSPT1 | Translation Termination Factor | Anti-cancer activity | nih.gov |

The exact structure of the thalidomide analog and the point of linker attachment in a PROTAC can significantly influence the degradation profile of neosubstrates. nih.govresearchgate.net The this compound derivative features a 2-hydroxyethyl linker attached at the 5-position of the phthalimide (B116566) ring. This portion of the molecule is solvent-exposed when bound to CRBN and is critical for recruiting neosubstrates. pnas.org

Modifications at this position can alter the shape and chemical properties of the exposed surface of the CRBN-ligand complex, thereby changing its binding affinity for different neosubstrates. For example, studies have shown that the position of the linker on the phthalimide ring can determine whether neosubstrates like IKZF1 and IKZF3 are degraded. nih.gov Similarly, subtle changes to the phthalimide ring itself, such as the 6-position modifications on lenalidomide, have been shown to be essential for controlling neosubstrate selectivity, allowing for the degradation of IKZF1 while sparing others. researchgate.net Therefore, the specific "-O-C2-OH" linker on this compound plays a crucial role in defining the ultimate substrate specificity of the resulting PROTAC, influencing both its intended on-target activity and its potential off-target degradation of CRBN neosubstrates. nih.govnih.gov

Modulation of Downstream Signaling Pathways and Cellular Processes

Proteolysis-targeting chimeras (PROTACs) that incorporate a thalidomide-derived moiety, such as this compound, for E3 ligase recruitment can trigger a cascade of downstream signaling events upon the degradation of a target protein. These effects are not caused by the thalidomide component itself but are a consequence of the removal of the targeted protein, which may be a key node in various cellular pathways.

Regulation of NF-kB and MyD88 Pathways

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various diseases. Toll-like receptors (TLRs) can activate the Myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway, which culminates in the activation of NF-κB. nih.govnih.gov PROTACs utilizing a thalidomide derivative can be designed to target components of this pathway. For instance, the degradation of IRAK4, a kinase downstream of MyD88, by PROTACs can effectively block NF-κB signaling.

Thalidomide itself has been shown to modulate NF-κB signaling. nih.gov In the context of a PROTAC, a this compound-based degrader targeting a specific protein involved in the NF-κB or MyD88 pathway would lead to the downstream consequences of that protein's removal. For example, targeting and degrading a kinase like RIPK2, which is involved in NF-κB activation, has been shown to be a viable strategy for treating autoinflammatory conditions. nih.gov The degradation of such a target would inhibit the phosphorylation of downstream substrates, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. nih.gov

Interactive Table: Key Proteins in NF-kB and MyD88 Pathways Targeted by PROTACs

| Target Protein | Pathway Involvement | Consequence of Degradation |

| IRAK4 | Downstream of MyD88 | Blockade of NF-κB signaling |

| RIPK2 | NF-κB activation | Inhibition of pro-inflammatory gene transcription |

| MyD88 | Adaptor protein for TLRs | Disruption of NF-κB and NLRP3 inflammasome activation |

Inhibition of STAT3/SP4 Signaling Axis

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often aberrantly activated in various cancers, contributing to proliferation, survival, and angiogenesis. nih.govfrontiersin.org The development of PROTACs to directly target and degrade STAT3 has been a significant area of research, as STAT3 has been considered a challenging target for conventional inhibitors. nih.govnih.gov A PROTAC incorporating this compound would recruit the Cereblon (CRBN) E3 ligase to STAT3, leading to its ubiquitination and proteasomal degradation. nih.gov

The degradation of STAT3 by such a PROTAC would inhibit the transcription of its downstream target genes. One such target is the transcription factor Sp4. The inhibition of the STAT3/SP4 signaling axis has been shown to be a mechanism by which thalidomide can suppress the expression of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor. frontiersin.org Therefore, a this compound-based STAT3 degrader would be expected to downregulate both STAT3 and SP4, leading to anti-proliferative and anti-angiogenic effects. frontiersin.orgresearchgate.net

Impact on Cancer Stem Cell Markers (e.g., CD133)

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.govnih.gov CD133 is a well-known marker for CSCs in several cancer types, including pancreatic cancer. nih.govnih.gov Studies have shown that thalidomide can inhibit the proliferation of pancreatic cancer cells, with a more pronounced effect in cells expressing high levels of CD133. nih.govnih.gov

The mechanism appears to involve the modulation of CD133 expression. nih.gov A PROTAC designed to degrade a protein that is critical for the survival or maintenance of CD133-positive cells could be a powerful therapeutic strategy. By incorporating a this compound moiety, such a PROTAC would leverage the CRBN E3 ligase to eliminate these critical proteins, thereby targeting the CSC population. The degradation of these targets could lead to a reduction in the CD133-positive cell population and a decrease in the tumor's ability to self-renew and metastasize.

Effects on Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their cell-cell adhesion and polarity, and acquire a migratory, mesenchymal phenotype. This process is crucial for embryonic development and wound healing, but its aberrant activation in cancer contributes to invasion, metastasis, and drug resistance. nih.gov Thalidomide has been shown to inhibit EMT in pancreatic cancer cells. nih.gov This effect is characterized by the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker N-cadherin. nih.gov

A this compound-based PROTAC could be designed to target key drivers of the EMT process, such as transcription factors (e.g., Snail, Slug, ZEB1/2) or signaling proteins that promote this transition. By degrading these targets, the PROTAC would be expected to reverse the EMT phenotype, leading to a more epithelial-like state. This would, in turn, reduce the invasive and metastatic potential of the cancer cells. The effect of thalidomide on EMT has been linked to its impact on CD133-positive cells, suggesting a connection between the CSC phenotype and EMT. nih.gov

Angiogenesis Inhibition Mechanisms in a Targeted Degradation Context

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.govnih.govnih.gov Thalidomide is well-known for its anti-angiogenic properties. nih.govnih.govnih.gov In the context of a PROTAC containing a this compound moiety, the anti-angiogenic effects would primarily be a consequence of the degradation of a pro-angiogenic target protein.

Reduction of Vascular Endothelial Growth Factor (VEGF) and Basic Fibroblast Growth Factor (bFGF) Secretion

VEGF and basic fibroblast growth factor (bFGF) are two of the most potent pro-angiogenic factors. nih.gove-century.us They are secreted by tumor cells and stimulate the proliferation, migration, and tube formation of endothelial cells. nih.gov Thalidomide has been demonstrated to down-regulate the expression and secretion of both VEGF and bFGF in various cancer cell lines. nih.gove-century.usresearchgate.net This effect has been observed at both the mRNA and protein levels. nih.gov

A this compound-based PROTAC could achieve a reduction in VEGF and bFGF secretion through several mechanisms. If the PROTAC targets a transcription factor or a signaling protein that directly or indirectly regulates the expression of VEGF and bFGF (such as STAT3), its degradation would lead to a decrease in the production of these growth factors. frontiersin.orgresearchgate.net For example, the inhibition of the STAT3/SP4 signaling axis by thalidomide has been directly linked to reduced VEGF expression. frontiersin.org By degrading STAT3, a PROTAC would effectively shut down this pro-angiogenic signaling.

Interactive Table: Impact of Thalidomide-Based PROTACs on Angiogenic Factors

| Angiogenic Factor | Effect of Degradation of Upstream Regulators | Potential Upstream Targets for Degradation |

| VEGF | Decreased expression and secretion | STAT3, HIF-1α |

| bFGF | Decreased expression and secretion | Components of MAPK/ERK pathway |

Role of Reactive Oxygen Species (ROS) Generation in Anti-Angiogenic Activity

The anti-angiogenic properties of thalidomide are a cornerstone of its therapeutic effects. Evidence suggests that the generation of reactive oxygen species (ROS) plays a significant role in this process. While direct studies on "this compound" are not available, research on thalidomide and its metabolites provides crucial insights.

Studies have shown that thalidomide itself can induce the production of ROS. This oxidative stress is thought to contribute to the inhibition of new blood vessel formation, a process critical for tumor growth and other pathological conditions. The hydrolysis products of thalidomide have also been implicated in ROS generation, suggesting that the metabolic fate of the thalidomide moiety within a PROTAC could influence its anti-angiogenic activity.

One of the key metabolites of thalidomide is 5'-hydroxythalidomide, the core of the "this compound" ligand. This metabolite has demonstrated anti-angiogenic properties, and it is plausible that this activity is, at least in part, mediated through the generation of ROS. The addition of a C2-OH linker to this core structure to create the PROTAC ligand may further modulate this activity, although specific data on this is currently lacking.

Immunomodulatory Mechanisms Mediated by Target Degradation

Inhibition of TNF-α Production

A hallmark of thalidomide's immunomodulatory action is its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. Thalidomide has been shown to enhance the degradation of TNF-α mRNA, thereby reducing its protein levels. This effect is crucial in the treatment of various inflammatory and autoimmune diseases. nih.gov

Modulation of IL-6 and Other Cytokines

Beyond TNF-α, thalidomide and its analogs can modulate a range of other cytokines. Interleukin-6 (IL-6), another important pro-inflammatory cytokine, has been shown to be inhibited by thalidomide in various contexts. For instance, in patients with metastatic renal cell carcinoma who had failed IL-2-based therapy, thalidomide treatment was found to reduce serum levels of IL-6. elsevierpure.com

Influence on T Helper Cell Subsets (Th1/Th2 Balance)

Thalidomide can also exert a profound influence on the balance of T helper (Th) cell subsets, particularly the Th1 and Th2 lineages. Research has indicated that thalidomide can suppress the Th1 response, characterized by the production of cytokines like interferon-gamma (IFN-γ), while promoting a shift towards a Th2 response, which involves cytokines such as Interleukin-4 (IL-4).

This modulation of the Th1/Th2 balance is a critical aspect of thalidomide's immunomodulatory effects and is likely to be a feature of PROTACs containing the "this compound" ligand. The degradation of specific substrates by the PROTAC-Cereblon complex can influence the signaling pathways that govern T-cell differentiation and function, thereby shaping the adaptive immune response.

Preclinical Data on "this compound" in Publicly Available Research is Limited

Following a comprehensive search of publicly available scientific literature and research databases, there is currently insufficient specific data to generate a detailed article on the preclinical efficacy and selectivity of PROTACs (Proteolysis Targeting Chimeras) based solely on the chemical compound "this compound".

The requested article outline requires specific research findings for this particular compound in a series of in vitro and in vivo assays. These include:

Quantification of target protein degradation.

Cellular growth and viability assays.

Angiogenesis assays.

In vitro immunomodulatory assays.

In vivo screening in zebrafish embryo models.

While extensive research exists for thalidomide and its well-known analogs and metabolites—such as pomalidomide, lenalidomide, and 5-hydroxythalidomide—in the context of PROTAC development and their effects on protein degradation, angiogenesis, and immunomodulation nih.govnih.govnih.govnih.govnih.gov, this body of work does not specifically name or provide efficacy data for "this compound".

The chemical name "this compound" suggests it is a derivative of a thalidomide metabolite, likely 5-hydroxythalidomide, modified with a 2-carbon linker ending in a hydroxyl group. Such molecules are typically synthesized as intermediates for building PROTACs. Chemical suppliers list similar, but distinct, thalidomide-based linker molecules for research purposes, such as "Thalidomide-5-O-C2-NH2" medchemexpress.com. This indicates that the requested compound is a plausible chemical entity for PROTAC research.

However, without published studies that have utilized this specific molecule and reported their findings, it is not possible to provide the scientifically accurate and detailed content required for each section of the requested article while adhering to the strict constraint of focusing solely on "this compound". The generation of an article would require speculation or the incorrect attribution of data from other related compounds, which would not meet the required standards of accuracy.

Further research and publication in peer-reviewed journals are needed to establish the specific preclinical profile of "this compound"-based PROTACs.

Preclinical Efficacy and Selectivity Studies of this compound-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A key component of many successful PROTACs is a ligand that binds to an E3 ubiquitin ligase. Thalidomide and its analogs are frequently employed for this purpose, as they effectively recruit the Cereblon (CRBN) E3 ligase. nih.govnih.gov The specific derivative, "this compound," serves as a building block for constructing PROTACs, where the ether linkage at the 5-position of the phthalimide ring provides a strategic point for attaching a linker connected to a target protein ligand. While detailed preclinical data specifically for PROTACs incorporating the "this compound" moiety are not widely available in published literature, the established principles of PROTAC development allow for a comprehensive discussion of the methodologies used to evaluate their in vivo performance.

2 Murine and Other Animal Models for Target Engagement and Pharmacodynamics

The successful in vivo application of a this compound-based PROTAC hinges on its ability to engage both the target protein and the CRBN E3 ligase within a complex biological system, leading to the degradation of the target protein. Murine models are the most common platform for these initial in vivo assessments.

Target Engagement: The primary goal is to confirm that the PROTAC can form the crucial ternary complex (PROTAC-target protein-CRBN) in a living organism. While direct measurement of this complex in tissues is technically challenging, target engagement is typically inferred from the pharmacodynamic (PD) effect—the degradation of the target protein.

Pharmacodynamics: PD studies in animal models are critical to understanding the relationship between the PROTAC's concentration in tissues and the extent and duration of target protein degradation. Typically, mice are administered the PROTAC, and at various time points, tissues of interest (e.g., tumor, liver, spleen) are collected. The levels of the target protein are then quantified using techniques such as:

Western Blotting: A semi-quantitative method to visualize the decrease in the target protein levels in tissue lysates.

Immunohistochemistry (IHC): Allows for the visualization of protein degradation within the context of tissue architecture.

Mass Spectrometry-based Proteomics: Provides a more precise and quantitative measurement of protein levels, offering a broader view of the proteome to assess selectivity.

For instance, in studies of thalidomide-based PROTACs targeting SHP2, a non-receptor tyrosine phosphatase, researchers would measure SHP2 levels in tumor and peripheral tissues after treatment to establish a dose- and time-dependent degradation profile. researchgate.netnih.gov Significant species-specific differences in thalidomide metabolism have been observed, which could influence the pharmacokinetics and, consequently, the efficacy of a thalidomide-based PROTAC. nih.gov For example, the half-life of thalidomide is significantly shorter in mice (around 0.5 hours) compared to humans (around 7.3 hours), which would be a critical consideration in the design and interpretation of preclinical studies. nih.gov

Below is an illustrative data table summarizing typical pharmacodynamic endpoints measured in murine models for a hypothetical this compound-based PROTAC targeting Protein X.

| Parameter | Description | Typical Measurement Method(s) |

| Target Protein Degradation | Reduction in the level of the target protein in specific tissues (e.g., tumor, plasma, liver). | Western Blot, ELISA, Mass Spectrometry, Immunohistochemistry |

| Duration of Effect | The length of time that target protein levels remain suppressed after a single or multiple doses. | Time-course analysis of tissue samples. |

| On-target vs. Off-target Effects | Assessment of the degradation of the intended target versus other proteins in the proteome. | Whole-proteome mass spectrometry. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Correlation of the PROTAC concentration in plasma or tissue with the degree of target protein degradation. | LC-MS/MS for PROTAC quantification and protein quantification methods. |

Preclinical Efficacy and Selectivity Studies of Thalidomide 5 O C2 Oh Based Protacs

3 Assessment of Efficacy in Relevant Disease Models (e.g., cancer xenografts, inflammatory models)

Following the confirmation of in vivo target degradation, the therapeutic efficacy of a Thalidomide-5'-O-C2-OH-based PROTAC must be evaluated in animal models that recapitulate human diseases.

Cancer Xenograft Models: For oncology applications, human cancer cells are implanted into immunodeficient mice, where they form tumors. These xenograft models are a cornerstone of preclinical cancer research. The PROTAC is administered to the tumor-bearing mice, and its efficacy is assessed by monitoring:

Tumor Growth Inhibition (TGI): The primary endpoint, where the size of the tumors in treated mice is compared to that in a control group receiving a vehicle. researchgate.net

Tumor Regression: In some cases, a highly effective PROTAC may cause existing tumors to shrink.

Inflammatory Models: If the target protein is implicated in an inflammatory disease, relevant animal models are used. For instance, in a model of arthritis, efficacy might be assessed by measuring joint swelling, inflammatory biomarkers in the blood, and histological examination of the joints for signs of inflammation and tissue damage. Thalidomide (B1683933) has known anti-inflammatory and immunomodulatory effects, which could provide a synergistic benefit in such models. nih.gov

The following interactive table illustrates the types of data collected in an efficacy study of a hypothetical this compound-based PROTAC in a cancer xenograft model.

| Efficacy Parameter | Description | Measurement Method |

| Tumor Volume | The size of the tumor, typically measured with calipers. | Length x (Width^2) / 2 |

| Tumor Weight | The weight of the tumor upon excision at the end of the study. | Analytical balance |

| Tumor Growth Inhibition (%) | The percentage reduction in tumor growth in the treated group compared to the control group. | Calculated from tumor volume or weight data. |

| Biomarker Analysis | Measurement of downstream signaling molecules affected by target degradation to confirm the mechanism of action. | Western Blot, IHC, ELISA on tumor tissue. |

| Body Weight | Monitored as a general indicator of the animal's health and potential toxicity. | Regular weighing of the animals. |

Structure Activity Relationship Sar and Rational Design of Thalidomide 5 O C2 Oh Analogs

Impact of Linker Length, Rigidity, and Chemical Composition on PROTAC Potency and Selectivity

The linker is a critical component of a PROTAC, connecting the ligand that binds the protein of interest (POI) to the E3 ligase ligand, such as a thalidomide (B1683933) analog. explorationpub.com Its length, rigidity, and chemical makeup are not merely spacers but play a crucial role in the potency and selectivity of the PROTAC by modulating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). explorationpub.commdpi.com

The length of the linker is a primary consideration in PROTAC design. A linker that is too short can cause steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into the close proximity required for ubiquitination. explorationpub.com The optimal linker length is system-dependent. For instance, a systematic study of estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for inducing ER degradation. nih.govrsc.org In another case, targeting the B-cell receptor (BCR)-tyrosine-protein kinase (ABL), PROTACs with an ether-based linker demonstrated higher cell permeability than those with an amide-based linker. explorationpub.com Furthermore, for tankyrase (TNKS) targeting PROTACs, linkers with 12 to 29 atoms showed submicromolar degradation potency, whereas linkers below 12 atoms were ineffective. nih.gov

The chemical composition and rigidity of the linker also significantly influence PROTAC properties. The inclusion of polar motifs like pyridine (B92270) and piperidine (B6355638) can improve aqueous solubility and cell permeability. mdpi.com Flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, can allow the PROTAC to adopt various conformations, which can be crucial for achieving a productive ternary complex. nih.gov However, this flexibility can come at an entropic cost, potentially reducing the positive cooperativity of ternary complex formation. nih.gov In some cases, more rigid linkers incorporating elements like piperazine (B1678402) or piperidine scaffolds can lead to more stable ternary complexes and effective protein degradation. mdpi.com The choice of linker can even impart selectivity; a lapatinib-based PROTAC was able to degrade both EGFR and HER2, but extending the linker with a single ethylene (B1197577) glycol unit resulted in a selective EGFR degrader. nih.gov

| Target Protein | Linker Type | Key Finding | Reference |

|---|---|---|---|

| Estrogen Receptor (ER)-α | Alkyl Chain | A 16-atom linker length was found to be optimal for degradation efficacy. | nih.govrsc.org |

| TBK1 | Alkyl/Ether Combinations | Linkers between 12 and 29 atoms were potent; the 21-atom linker was optimal (DC50 = 3 nM). Linkers shorter than 12 atoms were inactive. | nih.gov |

| BTK | PEG | PROTACs with shorter linkers (less than 4 PEG units) showed impaired binding affinity for BTK and CRBN due to steric repulsion. | nih.gov |

| EGFR/HER2 | PEG | A lapatinib-based PROTAC degraded both EGFR and HER2. Extending the linker by one ethylene glycol unit abolished HER2 degradation, creating a selective EGFR degrader. | nih.gov |

| CRABP-I/II | PEG | A longer PEG-linker shifted degradation selectivity towards CRABP-I, while a shorter one favored CRABP-II. | explorationpub.com |

Stereochemical Influence on PROTAC Functionality and Ternary Complex Formation

Thalidomide possesses a chiral center, resulting in (R)- and (S)-enantiomers. Historically, these enantiomers are known to have different biological activities; the (R)-form has sedative effects, while the (S)-form is associated with teratogenicity. oregonstate.edu In the context of PROTACs, the stereochemistry at this chiral center significantly influences binding to Cereblon (CRBN) and the subsequent formation and stability of the ternary complex.

The glutarimide (B196013) moiety of thalidomide and its analogs is crucial for binding to a hydrophobic pocket in CRBN. nih.gov Studies have shown that the two enantiomers can lead to different degrees of ternary complex stability and target protein degradation, even when their binding affinity to CRBN alone is similar. researchgate.net The specific orientation of the linker, dictated by the stereochemistry of the thalidomide core, affects how the PROTAC positions the target protein relative to the E3 ligase. This positioning is critical for the efficient transfer of ubiquitin to the target protein's surface lysines.

For example, research on hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS) degraders showed a clear isomer effect. nih.gov While both C4- and C5-substituted PROTACs reduced H-PGDS levels, the C4-substituted PROTAC was less active. Molecular dynamics simulations suggested this reduced activity was due to lower stability of the corresponding ternary complex. nih.gov This highlights that the three-dimensional arrangement of the entire PROTAC-protein-protein complex, which is directly influenced by the stereochemistry of the CRBN ligand, is a key determinant of degradation efficiency. The biological significance of this chirality necessitates careful consideration during the design of thalidomide-based PROTACs to optimize their function. researchgate.net

Modifications to the Thalidomide Scaffold and Their Effects on CRBN Binding and Neosubstrate Recruitment

Modifications to the thalidomide scaffold itself, beyond the linker attachment point, profoundly impact CRBN binding and, critically, the recruitment of "neosubstrates"—proteins that are not natural substrates of CRBN but are targeted for degradation upon binding of the small molecule. researchgate.netnih.gov Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are known as immunomodulatory imide drugs (IMiDs). researchgate.net They function as molecular glues, altering the surface of CRBN to create new binding interfaces for neosubstrates like IKZF1, IKZF3, and SALL4. nih.govelifesciences.org

The core structure required for CRBN binding is the glutarimide ring, which must be in a relaxed, six-membered ring conformation. researchgate.net Both carbonyl groups and the ring amide of the glutarimide are essential; removing one carbonyl group or the amide abolishes CRBN binding. researchgate.net The phthalimide (B116566) portion of the molecule is more tolerant to modification and is typically the part that is solvent-exposed, allowing it to modulate substrate recognition. nih.gov

Different IMiDs induce the degradation of different sets of neosubstrates. For example, lenalidomide is effective at inducing the degradation of CK1α in certain cancers. elifesciences.org The development of PROTACs using thalidomide-based ligands must account for this inherent neosubstrate activity. The goal is often to design a PROTAC that selectively degrades the intended target protein without causing significant degradation of endogenous neosubstrates, which could lead to off-target effects. researchgate.net Researchers are exploring novel, non-phthalimide CRBN binders to develop ligands with optimized properties, such as improved stability and a cleaner off-target profile. researchgate.net For instance, phenyl dihydrouracil (B119008) derivatives are being investigated as alternative CRBN-recruiting scaffolds for PROTACs.

| Modification | Effect on CRBN Binding | Impact on Neosubstrate Recruitment | Reference |

|---|---|---|---|

| Removal of one glutarimide carbonyl | Abolishes binding | N/A (no binding) | researchgate.net |

| Bulky modification at glutarimide C4-carbon | Loss of binding due to steric clash | N/A (no binding) | researchgate.net |

| Replacement of glutarimide with phthalimide | No binding | N/A (no binding) | researchgate.net |

| Use of different IMiDs (e.g., Thalidomide vs. Lenalidomide) | Binds to CRBN | Alters the specificity of neosubstrate recruitment (e.g., CK1α, SALL4, IKZF1/3). | nih.govelifesciences.org |

| Use of novel scaffolds (e.g., Phenyl dihydrouracil) | Binds to CRBN | Can be used to create PROTACs for various targets like BTK and BRD9, potentially with different neosubstrate profiles. |

Computational Modeling and Molecular Dynamics Simulations in PROTAC Design

The complexity and sheer number of variables in PROTAC design make experimental trial-and-error approaches time-consuming and resource-intensive. arxiv.org Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for the rational design and optimization of PROTACs. dimensioncap.com

Prediction of Binding Modes and Ternary Complex Stability

A primary application of computational tools is to predict the structure and stability of the PROTAC-induced ternary complex. nih.gov The formation of a stable ternary complex is considered a limiting factor for efficient protein degradation. nih.gov Using protein-protein docking techniques and MD simulations, researchers can model how a given PROTAC will orient the target protein and the E3 ligase. mdpi.comdimensioncap.com

MD simulations can provide insights into the dynamic behavior of the ternary complex over time. dimensioncap.com These simulations can reveal the conformational flexibility of the linker and the stability of the protein-protein interface, which are crucial for effective ubiquitination. nih.govdimensioncap.com For example, MD simulations were used to explain why a C4-substituted H-PGDS PROTAC was less active than its C5-substituted counterpart, attributing the difference to the lower stability of the ternary complex formed by the C4 analog. nih.gov The strength of hydrogen bonds at the protein-protein interface, as calculated through modeling, can also serve as a predictor for the stability of ternary complexes. biorxiv.org

Virtual Screening for Optimized PROTAC Architectures

Computational approaches enable the virtual screening of large libraries of potential PROTAC molecules before committing to chemical synthesis. arxiv.org By starting with the known structures of a target protein-ligand complex and the E3 ligase-recruiter complex, algorithms can explore vast numbers of linkers, attachment points, and chemical compositions. nih.gov

These screening methods can filter for PROTACs that are predicted to form stable ternary complexes with favorable geometries for ubiquitination. nih.gov This process significantly accelerates the design-build-test cycle by prioritizing candidates with the highest probability of success. nih.gov As these in silico methodologies improve in accuracy, they will further facilitate the rapid and cost-effective development of highly potent and selective PROTACs for therapeutic use. nih.gov

Methodological Advancements and Future Research Perspectives in Thalidomide Based Protac Development

Development of Novel Screening Platforms for Degradation Inducers

The discovery of potent and selective protein degraders necessitates robust screening platforms. Traditional drug discovery methods focused on inhibition are often not directly transferable to the screening of degradation inducers. Consequently, novel methodologies are being developed to accelerate the identification of effective PROTACs.

One promising approach involves the use of in vivo model systems, such as zebrafish and chicken embryos, for the preliminary screening of thalidomide (B1683933) analog libraries. nih.gov These models allow for the rapid assessment of biological activity, including anti-angiogenic and anti-inflammatory properties, providing early insights into the potential therapeutic applications of new compounds. nih.gov

Furthermore, the development of biochemical assays that measure the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase) is crucial. aragen.com Techniques like fluorescence polarization, amplified luminescent proximity homogeneous assays (ALPHA) technology, and time-resolved fluorescence energy transfer assays are being employed for routine screening. aragen.com These assays are critical for understanding the structure-activity relationship and optimizing the linker between the target-binding warhead and the E3 ligase ligand.

A significant challenge in PROTAC development is the rational design of molecules with desired degradation profiles. semanticscholar.org To address this, researchers are developing computational models to predict the dynamics of the PROTAC-induced degradation complex. biorxiv.org These models can help to understand how different linkers affect the interaction between the target protein and the E3 ligase, ultimately influencing the efficiency of ubiquitination and degradation. biorxiv.org

Integration of Omics Technologies for Comprehensive Mechanism Elucidation

To gain a deeper understanding of the cellular response to targeted protein degradation, researchers are increasingly integrating various "omics" technologies into their studies. youtube.com

Proteomics Approaches for Neosubstrate Identification and Quantification

A key aspect of developing safe and effective thalidomide-based PROTACs is the identification of "neosubstrates" – proteins that are degraded upon the binding of the PROTAC to CRBN, in addition to the intended target. jst.go.jpnih.gov Quantitative proteomics has emerged as a powerful tool for identifying these off-target effects. youtube.com By comparing the proteomes of cells treated with a PROTAC to untreated cells, researchers can identify all proteins that are degraded. youtube.com

For instance, a human transcription factor protein array produced in a wheat cell-free protein synthesis system was used to identify promyelocytic leukaemia zinc finger (PLZF) as a thalidomide-dependent CRBN substrate. nih.gov This highlights the power of proteomic screening in uncovering novel neosubstrates.

Transcriptomics in Response to Targeted Degradation

In addition to proteomics, transcriptomics, the study of the complete set of RNA transcripts, provides valuable insights into the downstream cellular consequences of targeted protein degradation. nih.gov RNA sequencing analysis of cells treated with PROTACs can reveal significant changes in gene expression signatures. nih.gov For example, studies have shown that HDAC (histone deacetylase) inhibition and degradation by PROTACs lead to a dramatic decrease in the expression of genes involved in the cell cycle and DNA replication machinery. nih.gov This type of analysis helps to elucidate the broader biological impact of degrading a specific protein.

Challenges and Opportunities in Developing Highly Specific and Potent PROTACs Utilizing Thalidomide-5'-O-C2-OH

The development of PROTACs utilizing this compound presents both significant challenges and exciting opportunities.

Challenges:

Off-Target Effects and Teratogenicity: A major concern with thalidomide-based PROTACs is the potential for off-target degradation of neosubstrates, which can lead to toxicity, including the teratogenic effects historically associated with thalidomide. jst.go.jpoup.com Identifying and mitigating the degradation of proteins like SALL4 and PLZF, which are linked to thalidomide's teratogenicity, is a critical challenge. nih.govoup.com

Physicochemical Properties: PROTACs are often large molecules with high molecular weight and polarity, which can lead to poor cell permeability and oral bioavailability, limiting their clinical effectiveness. researchgate.net

Rational Design: Despite advancements, the rational design of PROTACs remains a hurdle due to the complex interplay between the linker, the target-binding ligand, and the E3 ligase ligand in forming a stable and productive ternary complex. semanticscholar.org Limited knowledge of selectivity profiles and degradation mechanisms across different cell types further complicates this process. semanticscholar.org

Resistance: The development of resistance to PROTACs is a potential challenge that needs to be addressed. researchgate.net

Opportunities:

Targeting "Undruggable" Proteins: PROTACs offer a unique opportunity to target proteins that have been considered "undruggable" with traditional small molecule inhibitors, such as transcription factors and scaffolding proteins. semanticscholar.orgnih.gov

Improved Potency and Selectivity: The catalytic nature of PROTACs means they can be effective at very low concentrations, potentially leading to fewer off-target effects compared to traditional inhibitors that require high occupancy. semanticscholar.orgnih.gov

Tissue-Specific Degradation: By leveraging the differential expression of E3 ligases in various tissues, it may be possible to design PROTACs with tissue-specific activity, thereby reducing systemic toxicity. aragen.com The use of this compound as a CRBN ligand provides a well-characterized starting point for such endeavors.

Future Research Directions in Targeted Protein Degradation Beyond Oncology

While the initial focus of PROTAC development has been in oncology, the technology holds immense promise for treating a wide range of other diseases. nih.gov

Expanding Applications to Inflammatory, Autoimmune, and Neurodegenerative Diseases

The ability of thalidomide and its analogs to modulate the immune system and exhibit anti-inflammatory properties makes them attractive candidates for developing PROTACs for inflammatory and autoimmune diseases. nih.govnih.gov PROTACs could be designed to degrade key pro-inflammatory proteins, offering a more targeted therapeutic approach than current treatments. nih.govrsc.org For example, PROTACs are being developed to target RIPK2 for inflammatory conditions like inflammatory bowel disease and STING for autoimmune disorders such as systemic lupus erythematosus. nih.gov

Q & A

Q. Basic Synthesis & Characterization

- Synthesis : Follow hydroxylation protocols for thalidomide metabolites, using cytochrome P450 3A enzymes or chemical oxidation .

- Purification : Employ column chromatography with UV detection (λ = 220–280 nm) for isolation.

- Characterization : Validate structure via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and chiral HPLC to confirm stereochemical purity .

How should contradictory findings between in vitro and in vivo models of this compound activity be addressed?

Advanced Data Contradiction Analysis

Species-specific discrepancies (e.g., active in rodents but inactive in humans) require:

- Mechanistic studies : Compare metabolite stability, receptor binding, or signaling pathways across species.

- Translational bridging : Use humanized mouse models or patient-derived xenografts (PDX) to reconcile interspecies differences .

- Meta-analysis : Apply pooled data frameworks (e.g., hazard ratio calculations) to quantify effect sizes across heterogeneous studies .

What analytical techniques are validated for quantifying this compound in biological matrices?

Q. Advanced Analytical Chemistry

- Sample preparation : Extract from plasma/serum using acetonitrile-protein precipitation, followed by SPE cleanup .

- Quantification :

How can preclinical models be optimized to evaluate species-specific antiangiogenic effects of this compound?

Q. Advanced Model Development

- Humanized assays : Use primary endothelial cells from patient biopsies or 3D microfluidic vascular networks.

- Multi-omics integration : Pair RNA-seq (to identify angiogenic gene signatures) with metabolomics (to track metabolite stability) .

- Dose-response calibration : Align preclinical dosing with human pharmacokinetic data (e.g., AUC, Cmax) to ensure translatability .

What ethical considerations arise when repurposing Thalidomide derivatives given historical teratogenicity?

Q. Advanced Ethical & Regulatory Compliance

- Teratogenicity mitigation : Implement strict pregnancy prevention protocols (e.g., STEPStrade mark Program) and monitor via registries .

- Informed consent : Disclose risks of neurotoxicity and secondary malignancies in clinical trial protocols .

- Publication ethics : Report adverse events transparently, avoiding data cherry-picking to uphold reproducibility standards .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.